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Compound of Interest

Compound Name: Butyl methyl trisulfide

Cat. No.: B15418111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the Nuclear

Magnetic Resonance (NMR) spectroscopy of alkyl trisulfides. This document is intended for

researchers and professionals in the fields of chemistry, pharmacology, and drug development

who are working with or developing molecules containing trisulfide linkages.

Introduction
Alkyl trisulfides are organosulfur compounds characterized by a linear chain of three sulfur

atoms flanked by alkyl groups (R-S-S-S-R'). These moieties are found in various natural

products, including those with demonstrated biological activity, and are of increasing interest in

medicinal chemistry and drug development. NMR spectroscopy is an indispensable tool for the

structural elucidation, characterization, and quantitative analysis of these compounds. The

protons and carbons adjacent to the trisulfide group exhibit characteristic chemical shifts that

can be used for their identification and differentiation from related polysulfides, such as

disulfides.

NMR Spectroscopic Characteristics of Alkyl
Trisulfides
The chemical environment of the protons and carbons alpha to the sulfur atoms in alkyl

trisulfides results in distinct NMR spectral features.
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¹H NMR Spectroscopy
A key feature in the ¹H NMR spectra of alkyl trisulfides is the downfield shift of the protons on

the carbon atom directly attached to the trisulfide moiety compared to their disulfide

counterparts. This deshielding effect is attributed to the electron-withdrawing nature of the

trisulfide group.

¹³C NMR Spectroscopy
Similarly, the carbon atoms directly bonded to the trisulfide group also experience a downfield

shift in the ¹³C NMR spectrum. However, this effect is generally less pronounced compared to

the proton chemical shift differences between disulfides and trisulfides.[1]

Quantitative NMR (qNMR) of Alkyl Trisulfides
Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration

of alkyl trisulfides without the need for a specific reference standard of the analyte.[2][3][4] The

method relies on the direct proportionality between the integral of an NMR signal and the

number of nuclei contributing to that signal.

Key Principles of qNMR:

Internal Standard: A certified reference material with a known concentration and purity is

added to the sample.

Signal Selection: Resonances of both the analyte and the internal standard that are well-

resolved and free from overlap with other signals are chosen for integration.

Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1

relaxation time of the signals of interest) must be used to ensure complete relaxation of the

nuclei between scans, which is crucial for accurate quantification.

Data Presentation
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for a series of

simple dialkyl disulfides. While comprehensive, tabulated data for the corresponding trisulfides

is not readily available in the literature, the provided disulfide data serves as a valuable
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reference. It is consistently reported that the α-protons and α-carbons of trisulfides are shifted

downfield relative to the analogous disulfides.

Table 1: ¹H NMR Chemical Shift Data for Dialkyl Disulfides in CDCl₃

Compound Alkyl Group
α-CH₂/CH
(ppm)

β-CH₂/CH₃
(ppm)

γ-CH₃ (ppm)
Coupling
Constant (J,
Hz)

Dimethyl

Disulfide
Methyl 2.43 (s) - - -

Diethyl

Disulfide
Ethyl 2.69 (q) 1.30 (t) - 7.5

Di-n-propyl

Disulfide
n-Propyl 2.66 (t) 1.70 (sext) 1.00 (t) 7.3

Di-n-butyl

Disulfide
n-Butyl 2.69 (t) 1.64 (quin) 0.93 (t) 7.3

Diisopropyl

Disulfide
Isopropyl 3.25 (sept) 1.35 (d) - 6.8

Table 2: ¹³C NMR Chemical Shift Data for Dialkyl Disulfides in CDCl₃

Compound Alkyl Group α-C (ppm) β-C (ppm) γ-C (ppm)

Dimethyl

Disulfide
Methyl 23.0 - -

Diethyl Disulfide Ethyl 39.5 14.7 -

Di-n-propyl

Disulfide
n-Propyl 41.2 22.6 13.1

Di-n-butyl

Disulfide
n-Butyl 39.0 31.2 13.7

Diisopropyl

Disulfide
Isopropyl 45.1 23.4 -
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Note: The chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The

multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), quin (quintet), sext

(sextet), and sept (septet).

Experimental Protocols
Protocol 1: Synthesis of Symmetrical Dialkyl Trisulfides
This protocol describes a general method for the synthesis of symmetrical dialkyl trisulfides

from the corresponding alkyl halides.

Materials:

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Elemental sulfur (S₈)

Alkyl halide (e.g., 1-bromopropane, 1-bromobutane)

Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

Dichloromethane (DCM)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

Preparation of Sodium Trisulfide Solution: In a round-bottom flask, dissolve sodium sulfide

nonahydrate (1 eq.) and elemental sulfur (2 eq.) in deionized water. Stir the mixture at room

temperature until the sulfur has completely dissolved to form a deep red-orange solution of

sodium trisulfide.

Reaction Setup: To the sodium trisulfide solution, add a solution of the alkyl halide (2 eq.) in

dichloromethane and a catalytic amount of tetrabutylammonium bromide.
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Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction

progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4

hours.

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer

with deionized water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude dialkyl trisulfide.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: NMR Sample Preparation and Data
Acquisition
Materials:

Alkyl trisulfide sample

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene, maleic anhydride)

NMR tubes (5 mm)

Pasteur pipette and bulb

Cotton wool or glass wool

Volumetric flasks and analytical balance (for qNMR)

Procedure for Qualitative NMR:

Sample Dissolution: Dissolve approximately 5-10 mg of the alkyl trisulfide sample in 0.6-0.7

mL of a suitable deuterated solvent in a small vial.
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Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette and filter the

solution directly into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters are generally

sufficient.

Procedure for Quantitative NMR (qNMR):

Internal Standard Stock Solution: Accurately prepare a stock solution of a suitable internal

standard in the chosen deuterated solvent.

Sample Preparation: Accurately weigh the alkyl trisulfide sample and the internal standard

into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

Data Acquisition:

Set the pulse angle to 90°.

Determine the T1 relaxation time for both the analyte and internal standard signals of

interest using an inversion-recovery experiment.

Set the relaxation delay (d1) to at least 5 times the longest T1 value.

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise

ratio (S/N > 250:1 for high accuracy).

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FID.

Carefully integrate the selected signals for the analyte and the internal standard.

Calculation: Calculate the concentration or purity of the alkyl trisulfide using the following

formula:
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Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std /

m_analyte) * Purity_std

Where:

I = Integral value

N = Number of protons giving rise to the signal

M = Molar mass

m = mass

Purity = Purity of the standard

Mandatory Visualizations
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Protocol 1: Synthesis of Symmetrical Alkyl Trisulfides

Prepare Na2S3 solution
(Na2S + 2S in H2O)

React with Alkyl Halide (RX)
(DCM, TBAB)

Aqueous Work-up
(Separate layers, wash with H2O, brine)

Dry (MgSO4) and Concentrate

Column Chromatography

Pure Dialkyl Trisulfide

Click to download full resolution via product page

Figure 1. Experimental workflow for the synthesis of symmetrical alkyl trisulfides.
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Protocol 2: Quantitative NMR (qNMR) Workflow

Prepare Sample
(Weigh analyte and internal standard,

dissolve in deuterated solvent)

Data Acquisition
(Set 90° pulse, d1 ≥ 5*T1, sufficient scans)

Data Processing
(FT, Phase and Baseline Correction, Integration)

Calculate Purity/Concentration

Quantitative Result

Click to download full resolution via product page

Figure 2. Logical workflow for quantitative NMR (qNMR) analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15418111#nmr-spectroscopy-of-alkyl-trisulfides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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